

Technical Guide: Precision Mass Determination of Isoquinoline-8-carbothioamide

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Compound of Interest

Compound Name: *Isoquinoline-8-carbothioamide*

CAS No.: 885272-58-2

Cat. No.: B1506136

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Abstract This guide outlines the rigorous protocol for determining the molecular weight of **Isoquinoline-8-carbothioamide** (

), a scaffold of increasing interest in kinase inhibitor development and bioisosteric replacement strategies. Unlike simple stoichiometric summing, this protocol distinguishes between Average Molecular Weight (for bulk formulation) and Monoisotopic Mass (for high-resolution mass spectrometry validation). We integrate IUPAC 2024 standard atomic weights with predictive isotopic modeling to ensure data integrity in drug discovery workflows.

Part 1: Theoretical Framework & Calculation

The Dual-Mass Paradigm

In pharmaceutical applications, "molecular weight" is context-dependent.[1]

- Average Molecular Weight (): Used for molarity calculations, yield determination, and bulk weighing. It accounts for the natural abundance of all isotopes.
- Monoisotopic Mass (

): Used for LC-MS/HRMS identification. It sums the masses of the primary isotopes () only.

Stoichiometric Calculation ()

Using the latest IUPAC conventional atomic weights (Intervals normalized to conventional values):

Element	Count	Standard Atomic Weight (g/mol)	Contribution (g/mol)
Carbon (C)	10	12.011	120.110
Hydrogen (H)	8	1.008	8.064
Nitrogen (N)	2	14.007	28.014
Sulfur (S)	1	32.060	32.060
TOTAL	188.248		

Result: The bulk molecular weight for formulation is 188.25 g/mol .[\[2\]](#)[\[3\]](#)

High-Resolution Mass Calculation ()

For HRMS validation, we use the exact mass of the most abundant isotope.

Isotope	Count	Exact Mass (Da)	Contribution (Da)
	10	12.00000	120.00000
	8	1.00783	8.06264
	2	14.00307	28.00614
	1	31.97207	31.97207
TOTAL	188.04085		

Result: The theoretical

peak for ESI-MS is 189.04812 Da.

Part 2: Computational Validation (Isotopic Pattern)

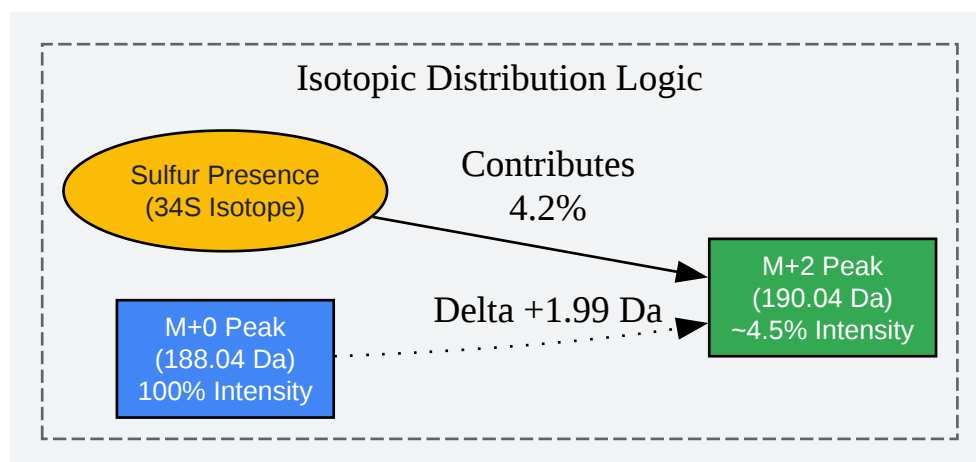
The Sulfur Signature

A critical self-validating check for thioamides is the isotopic distribution of Sulfur.[4][5] Unlike Oxygen, Sulfur has a significant

isotope (4.21% abundance).

- M+0 (): 100% relative intensity (Base peak).
- M+2 (): The presence of one Sulfur atom contributes ~4.4% intensity to the M+2 peak relative to the base peak.

Note: If your MS spectrum lacks a distinct M+2 peak at ~4-5% intensity, your compound is likely the amide analog (Isoquinoline-8-carboxamide), indicating a failure in thionation.[1]



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Caption: Predicted isotopic envelope for C₁₀H₈N₂S showing the diagnostic M+2 contribution from Sulfur-34.[1]

Part 3: Experimental Determination Protocol

Method: ESI-LC-MS/MS

Objective: Confirm identity via exact mass and fragmentation fingerprint.[1][6]

Reagents:

- LC-MS Grade Acetonitrile (MeCN).[1]
- Formic Acid (0.1% v/v).[4]
- Internal Standard: Caffeine (optional, for lock-mass calibration).

Workflow:

- Sample Prep: Dissolve 0.1 mg **Isoquinoline-8-carbothioamide** in 1 mL MeCN:H₂O (50:50). Dilute to 1 µg/mL.
- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
 - Rationale: Basic nitrogen in the isoquinoline ring ensures facile protonation ().
- Acquisition: Scan range 50–300 m/z.

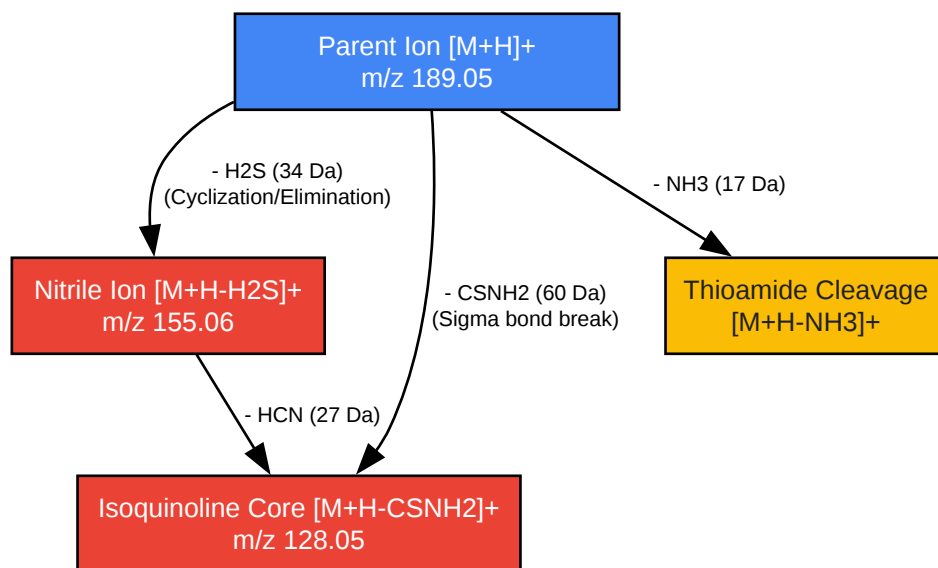
Fragmentation Pathway (MS/MS)

Thioamides exhibit characteristic neutral losses that serve as structural fingerprints.

- Loss of HS (): Cleavage of the C-S bond.
- Loss of (): Formation of the nitrile derivative (Isoquinoline-8-carbonitrile).

- Loss of

(
): Cleavage of the exocyclic bond, leaving the isoquinoline cation (
).



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Caption: Predicted MS/MS fragmentation pathway for **Isoquinoline-8-carbothioamide** in ESI+ mode.

Part 4: Data Summary & Validation Checklist

Parameter	Value / Criteria	Validation Source
Formula		Structure Confirmation
Exact Mass	188.04085 Da	Calculated ()
	189.04812 Da	ESI+ Observation
M+2 Abundance	4.4% - 4.8%	Isotope Check
Key Fragment	m/z 128.05	Isoquinoline Core

Self-Validating Step: If the experimental M+2 peak is < 1% relative abundance, the sample is likely the oxo-amide (Oxygen instead of Sulfur), indicating hydrolysis or incomplete synthesis.

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: Precision Mass Determination of Isoquinoline-8-carbothioamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1506136/docs#technical-guide-precision-mass-determination-of-isoquinoline-8-carbothioamide>]

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